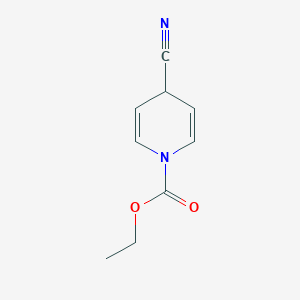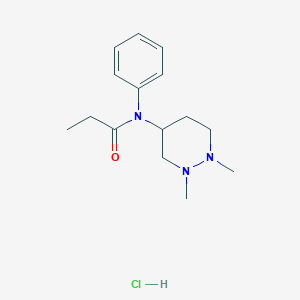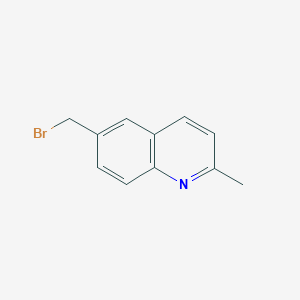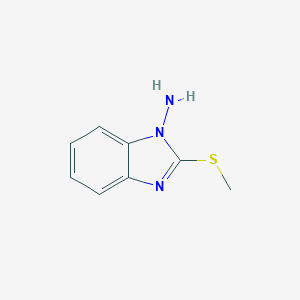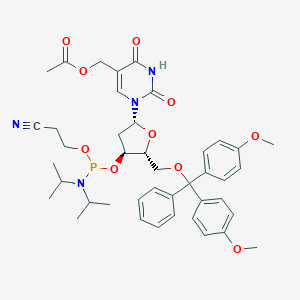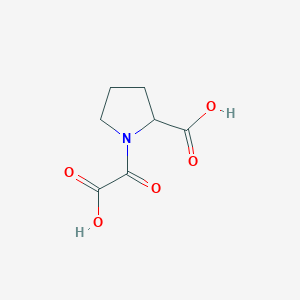
N-Dmb-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-dimethylallyl adenosine (N-Dmb-adenosine) is a modified nucleoside that is found in transfer RNA (tRNA) of certain organisms. It is formed by the methylation of the N6 position of adenosine, followed by the addition of a dimethylallyl group to the C2 position of the adenine ring. This modification is found in tRNA of bacteria, archaea, and eukaryotes, and is important for the proper folding and function of tRNA.
Mécanisme D'action
The exact mechanism of action of N-Dmb-adenosine is not fully understood, but it is thought to play a role in the stability and folding of N-Dmb-adenosine. It is also believed to be involved in the recognition and binding of N-Dmb-adenosine to the ribosome during protein synthesis.
Biochemical and Physiological Effects:
N-Dmb-adenosine has been shown to have several biochemical and physiological effects, including the stabilization of N-Dmb-adenosine structure, the enhancement of codon-anticodon interactions, and the promotion of accurate translation during protein synthesis. It has also been implicated in the regulation of gene expression and the response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-Dmb-adenosine in lab experiments has several advantages, including its ability to stabilize N-Dmb-adenosine structure and enhance codon-anticodon interactions. However, its synthesis can be challenging, and its effects on other cellular processes are not fully understood.
Orientations Futures
Future research on N-Dmb-adenosine could focus on its role in disease states, such as cancer and neurodegenerative disorders. It could also involve the development of new synthetic methods for its production, as well as the investigation of its effects on other cellular processes beyond N-Dmb-adenosine function. Additionally, the potential use of N-Dmb-adenosine as a therapeutic target could be explored further.
Méthodes De Synthèse
The synthesis of N-Dmb-adenosine involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of adenosine, methylation of the N6 position, and addition of the dimethylallyl group. The most commonly used method for the synthesis of N-Dmb-adenosine involves the use of a protected adenosine derivative, which is then subjected to methylation and dimethylallylation reactions.
Applications De Recherche Scientifique
N-Dmb-adenosine has been the subject of extensive scientific research due to its role in N-Dmb-adenosine function and its potential as a therapeutic target. Studies have shown that N-Dmb-adenosine is important for the stability and folding of N-Dmb-adenosine, and that mutations in the genes responsible for its synthesis can lead to various diseases.
Propriétés
Numéro CAS |
158300-15-3 |
|---|---|
Nom du produit |
N-Dmb-adenosine |
Formule moléculaire |
C16H23N5O4 |
Poids moléculaire |
349.38 g/mol |
Nom IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)-5-[6-[[(2R)-4-methylpent-3-en-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1 |
Clé InChI |
BNELRKBQHVNRME-RXORQQCGSA-N |
SMILES isomérique |
C[C@H](C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canonique |
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonymes |
N(6)-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine, (S)-enantiomer N-DMB-adenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



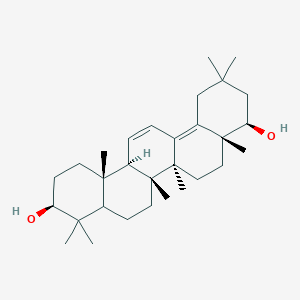


![8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B115536.png)
![6-Methylpyrido[2,3-b]pyrazine](/img/structure/B115538.png)
